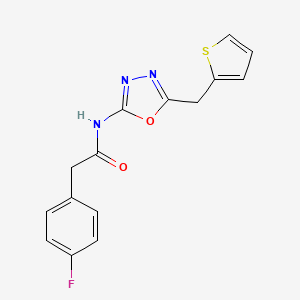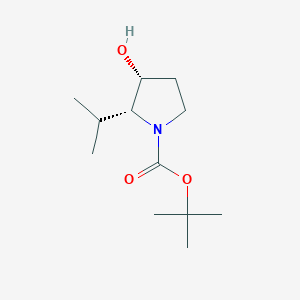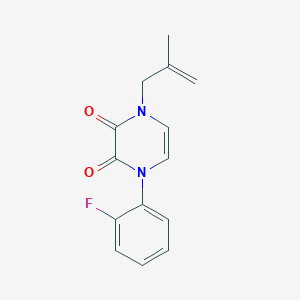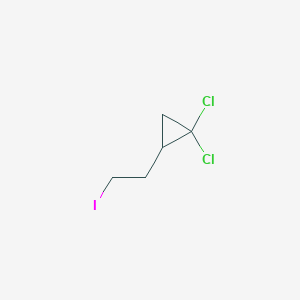
4-Fluoroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroisoquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6FNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .
Wirkmechanismus
The mechanism of action of 4-Fluoroisoquinolin-6-ol is complex and varies depending on the specific target. In general, this compound acts by binding to the active site of the target protein and inhibiting its activity. For example, it has been shown to inhibit the activity of the kinase Akt by binding to its ATP-binding site. In addition, it has been shown to inhibit the activity of phosphodiesterases by binding to their catalytic site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on the specific target. For example, inhibition of Akt activity has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of phosphodiesterases has been shown to lead to increased levels of cyclic AMP, which can have a variety of effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Fluoroisoquinolin-6-ol is its versatility as a research tool. It can be used to study a wide range of targets and has been shown to have activity against a variety of different proteins. In addition, it has been shown to be useful as a fluorescent probe for live-cell imaging. However, there are also some limitations to its use. For example, it may not be effective against all targets, and its activity may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on 4-Fluoroisoquinolin-6-ol. One area of interest is in the development of more potent and selective inhibitors for specific targets. Another area of interest is in the development of new methods for synthesizing this compound, which could lead to increased efficiency and reduced cost. In addition, there is potential for this compound to be used in the development of new fluorescent probes for live-cell imaging, which could have a wide range of applications in biological research. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 4-Fluoroisoquinolin-6-ol can be achieved through a variety of methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the isoquinolinone ring. The Friedländer synthesis and the Skraup synthesis both involve the condensation of aniline with a carbonyl compound, followed by cyclization to form the isoquinolinone ring. Each of these methods has its advantages and disadvantages, and the choice of method will depend on the specific requirements of the research project.
Wissenschaftliche Forschungsanwendungen
4-Fluoroisoquinolin-6-ol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. It has been shown to have activity against a number of different targets, including kinases, phosphodiesterases, and histone deacetylases. In addition, it has been studied for its potential use as a fluorescent probe for live-cell imaging.
Eigenschaften
IUPAC Name |
4-fluoroisoquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTTYDMOSUNGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)



![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)
![5-[[4-[(4-Bromophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2900224.png)



![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2900231.png)